molecular formula C15H10ClN5O2S2 B1244498 2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-5-(4-chlorophenyl)-3-pyrazolamine

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-5-(4-chlorophenyl)-3-pyrazolamine

Cat. No.: B1244498
M. Wt: 391.9 g/mol
InChI Key: GRRMHMWTHQMSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-5-(4-chlorophenyl)-3-pyrazolamine is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Antitumor Applications Compounds containing the 2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-5-(4-chlorophenyl)-3-pyrazolamine structure have been synthesized and evaluated for antitumor activities. For instance, Rostom (2006) synthesized a series of compounds with benzenesulfonamide, sulfonylurea, and sulfonylthiourea pharmacophores and evaluated them for their antitumor activity. Certain compounds demonstrated promising broad-spectrum antitumor activity against tested tumor cell lines Rostom, 2006.

Identification of Receptor Antagonists The molecule has also been a part of studies aiming to identify and optimize receptor antagonists. Allison et al. (2006) found that modifications of the anthranilic ring, amide, and sulfonamide moieties of related compounds led to significant improvements in receptor affinity and selectivity. These findings are essential for pharmaceutical research, particularly in the development of novel drugs Allison et al., 2006.

Properties

Molecular Formula

C15H10ClN5O2S2

Molecular Weight

391.9 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-5-(4-chlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C15H10ClN5O2S2/c16-10-6-4-9(5-7-10)12-8-14(17)21(18-12)25(22,23)13-3-1-2-11-15(13)20-24-19-11/h1-8H,17H2

InChI Key

GRRMHMWTHQMSEH-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N3C(=CC(=N3)C4=CC=C(C=C4)Cl)N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N3C(=CC(=N3)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-5-(4-chlorophenyl)-3-pyrazolamine
Reactant of Route 2
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-5-(4-chlorophenyl)-3-pyrazolamine
Reactant of Route 3
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-5-(4-chlorophenyl)-3-pyrazolamine
Reactant of Route 4
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-5-(4-chlorophenyl)-3-pyrazolamine
Reactant of Route 5
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-5-(4-chlorophenyl)-3-pyrazolamine
Reactant of Route 6
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-5-(4-chlorophenyl)-3-pyrazolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.